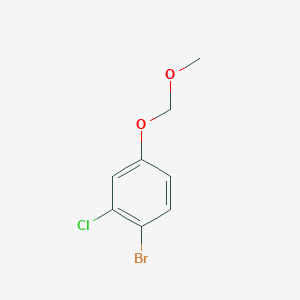

1-Bromo-2-chloro-4-(methoxymethoxy)-benzene

Description

1-Bromo-2-chloro-4-(methoxymethoxy)-benzene (CAS: 1300743-20-7, molecular formula: C₈H₈BrClO₂) is a halogenated aromatic ether characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a methoxymethoxy (-OCH₂OCH₃) group. The methoxymethoxy moiety acts as a protecting group for hydroxyl functionalities in organic synthesis, enhancing stability during reactions . This compound is typically a solid at room temperature, with a purity of ≥95%, and requires storage at 2–8°C due to its sensitivity to decomposition . Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials .

Properties

IUPAC Name |

1-bromo-2-chloro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWYCCXUXCBYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 4-(methoxymethoxy)-benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene may involve continuous flow reactors to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate in polar solvents like water or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Products include substituted aromatic compounds with hydroxyl, amino, or thiol groups.

Oxidation: Products include aromatic aldehydes or carboxylic acids.

Reduction: Products include dehalogenated aromatic compounds.

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- Intermediate for Complex Molecules : It is commonly used as an intermediate in the synthesis of more complex organic compounds. The halogen atoms (bromine and chlorine) enable nucleophilic substitution reactions, which are essential for constructing various molecular architectures.

- Reactivity : The methoxymethoxy group can undergo oxidation and reduction reactions, making it versatile for synthetic transformations.

-

Materials Science

- Development of Novel Materials : This compound is utilized in the creation of materials with specific electronic or optical properties. Its unique structure allows for the tuning of material characteristics, which is crucial in developing advanced polymers and nanomaterials.

-

Pharmaceutical Research

- Drug Development : Research indicates potential applications in medicinal chemistry, particularly in drug discovery. Compounds with similar structures have shown biological activities such as antimicrobial and anticancer properties, suggesting that 1-bromo-2-chloro-4-(methoxymethoxy)-benzene may also possess therapeutic potential .

- Biological Interaction Studies : Investigations into its binding affinities and metabolic pathways are critical for understanding its safety profile and potential as a drug candidate.

-

Chemical Biology

- Molecular Probes : The compound can be employed as a probe to study biological processes at the molecular level. Its ability to interact with various biological macromolecules makes it valuable for research into cellular mechanisms.

Case Study 1: Synthesis of Complex Organic Molecules

In a study on synthetic methodologies, researchers utilized 1-bromo-2-chloro-4-(methoxymethoxy)-benzene as a key intermediate to synthesize novel pharmaceuticals. The compound's reactivity facilitated multiple nucleophilic substitutions, leading to the formation of target molecules with enhanced biological activity.

Case Study 2: Material Properties Enhancement

Another research project focused on incorporating this compound into polymer matrices to improve their electronic properties. The study demonstrated that the inclusion of 1-bromo-2-chloro-4-(methoxymethoxy)-benzene significantly enhanced the conductivity and stability of the resulting materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related benzene derivatives:

Key Insights :

- Methoxymethoxy vs. Methoxy : The methoxymethoxy group increases steric bulk and polarity compared to methoxy, affecting reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Trifluoromethoxy Substitution : The -OCF₃ group in the trifluoromethoxy analogue introduces strong electron-withdrawing effects, lowering the benzene ring’s electron density and altering regioselectivity in electrophilic substitutions .

Physicochemical and Spectral Data

1H NMR Comparison :

- 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene : δ 7.42 (d, Ar-H), 7.31 (m, Ar-H), 4.82 (s, -OCH₂OCH₃) .

- 1-Bromo-2-chloro-4-methoxybenzene : δ 7.38 (d, Ar-H), 6.92 (d, Ar-H), 3.85 (s, -OCH₃) .

Thermal Stability :

- Trifluoromethoxy derivatives exhibit higher decomposition temperatures (>200°C) compared to methoxymethoxy analogues (~150°C) due to C-F bond strength .

Reactivity in Key Reactions

- Suzuki-Miyaura Coupling :

- Nucleophilic Aromatic Substitution :

- Chlorine at the 2-position activates the ring for substitution, but methoxymethoxy groups hinder nucleophilic attack at the 4-position .

Biological Activity

1-Bromo-2-chloro-4-(methoxymethoxy)-benzene, with the molecular formula CHBrClO and a molecular weight of approximately 251.51 g/mol, is a halogenated aromatic compound that exhibits potential biological activities. This article focuses on its biological activity, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine and chlorine atoms, alongside a methoxymethoxy group. Its structural uniqueness allows for various chemical interactions, which may contribute to its biological properties.

Potential Biological Effects

- Antimicrobial Activity : Halogenated compounds have been documented to possess antimicrobial properties. The presence of halogens can enhance the lipophilicity of the molecules, facilitating membrane penetration and subsequent interactions with microbial targets .

- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines. The ability of halogenated aromatics to induce apoptosis in cancer cells could be a significant area for future research regarding 1-bromo-2-chloro-4-(methoxymethoxy)-benzene.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is common among many halogenated organic compounds .

Study on Halogenated Aromatics

A study examining the biological activity of various halogenated aromatic compounds found that those with multiple halogen substitutions exhibited enhanced cytotoxicity against human cancer cell lines. This suggests that 1-bromo-2-chloro-4-(methoxymethoxy)-benzene could similarly affect cancer cells due to its structural characteristics .

Interaction Studies

Research involving similar compounds indicates that interaction studies are crucial for understanding the safety profile and potential therapeutic uses of 1-bromo-2-chloro-4-(methoxymethoxy)-benzene. These studies could include examining its binding affinity to proteins and assessing metabolic pathways within biological systems .

Synthesis Approaches

The synthesis of 1-bromo-2-chloro-4-(methoxymethoxy)-benzene typically involves halogenation reactions starting from suitable aromatic precursors. Common methods include:

- Electrophilic Aromatic Substitution : This method allows for the introduction of bromine and chlorine into the aromatic system.

- Methoxymethoxy Group Introduction : The methoxymethoxy group can be introduced via alkylation reactions using appropriate reagents.

Summary of Synthesis Methods

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Halogenation of aromatic compounds |

| Alkylation | Introduction of methoxymethoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.